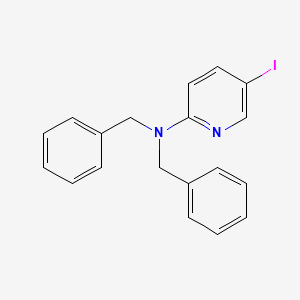

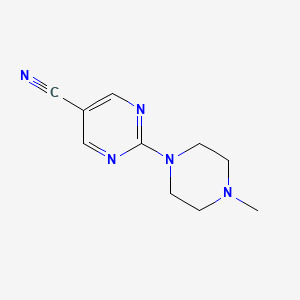

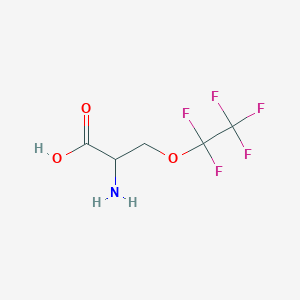

![molecular formula C7H10F2O B6351355 [rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol CAS No. 1494673-39-0](/img/structure/B6351355.png)

[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol” is a chemical compound with the CAS Number: 1099656-48-0 . It has a molecular weight of 134.13 and its IUPAC name is (1R,3r,5S)-6,6-difluorobicyclo [3.1.0]hexan-3-ol . The compound appears as a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8F2O/c7-6(8)4-1-3(9)2-5(4)6/h3-5,9H,1-2H2/t3-,4+,5- . This code provides a unique representation of the compound’s molecular structure.科学的研究の応用

Biofuels from Higher Alcohols

Biofuels have emerged as a significant area of research, particularly in the quest for sustainable and cleaner energy sources. Higher alcohols, ranging from 3-carbon propanol to 20-carbon phytol, have garnered attention due to their potential as second/third-generation biofuels. These alcohols can be produced from various biomass feedstocks using modern fermentation processes. The research indicates that higher alcohols, including those derived from methanol, can reduce carcinogenic particulate emissions prevalent in diesel engines. They also enhance air/fuel mixing, thereby potentially replacing fossil diesel to enable cleaner combustion in compression-ignition engines (Kumar & Saravanan, 2016).

Hydrogen Production from Methanol

Methanol serves as an efficient hydrogen carrier, enabling the production of high-purity hydrogen, which is vital for various energy applications. This review highlights the advancements in methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition for hydrogen production. The development of copper-based and other novel catalysts, along with reactor technologies such as porous copper fiber sintered-felt and monolith structures, plays a crucial role in enhancing the efficiency of hydrogen production processes (García et al., 2021).

Methanol Synthesis and Usage

Methanol synthesis, particularly through the liquid-phase process, is a critical area of research due to its application in various industries, including fuel and petrochemicals. This comprehensive review discusses the catalysts, mechanisms, kinetics, and modeling related to methanol synthesis, emphasizing its role as a peaking fuel in coal gasification combined cycle power stations and its potential as a clean-burning fuel for various applications (Cybulski, 1994).

Methanol Crossover in Fuel Cells

The methanol crossover in direct methanol fuel cells (DMFCs) represents a significant limitation that needs to be addressed to enhance their efficiency and viability. This review provides insights into the influence of methanol crossover on DMFC performance and the efforts to develop more impermeable polymer electrolytes, which are crucial for the advancement of fuel cell technologies (Heinzel & Barragán, 1999).

Safety and Hazards

特性

IUPAC Name |

[(1S,5R)-6,6-difluoro-3-bicyclo[3.1.0]hexanyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O/c8-7(9)5-1-4(3-10)2-6(5)7/h4-6,10H,1-3H2/t4?,5-,6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXQVPDESHEQME-GOHHTPAQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C1C2(F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2(F)F)CC1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

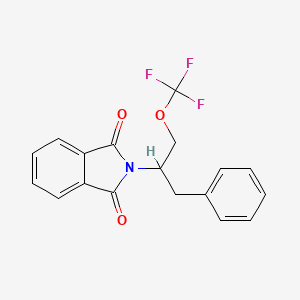

![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)

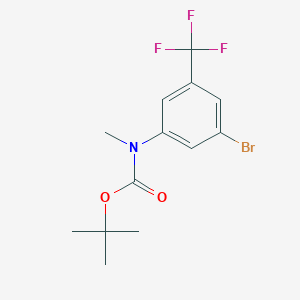

![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)